Cas no 1374308-83-4 (4-Chloro-5-hydroxy-2-methylbenzonitrile)

4-Chloro-5-hydroxy-2-methylbenzonitrile is a substituted benzonitrile derivative with a molecular formula of C8H6ClNO. This compound features a chloro group at the 4-position, a hydroxyl group at the 5-position, and a methyl group at the 2-position of the benzonitrile core structure. Its functional groups make it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both electron-withdrawing (chloro, nitrile) and electron-donating (hydroxy, methyl) substituents allows for selective reactivity in cross-coupling and substitution reactions. It is commonly employed in the synthesis of heterocyclic compounds and as a building block for bioactive molecules. The compound is typically supplied as a high-purity solid with consistent batch-to-batch quality.
4-Chloro-5-hydroxy-2-methylbenzonitrile structure
1374308-83-4 structure
商品名:4-Chloro-5-hydroxy-2-methylbenzonitrile
CAS番号:1374308-83-4
MF:C8H6ClNO
メガワット:167.592340946198
MDL:MFCD21603961
CID:4592077
PubChem ID:73553465

4-Chloro-5-hydroxy-2-methylbenzonitrile 化学的及び物理的性質

名前と識別子

    • 4-Chloro-5-hydroxy-2-methylbenzonitrile
    • ZEC30883
    • MFCD21603961
    • AKOS022181485
    • CS-0084042
    • F52469
    • 1374308-83-4
    • CS-16009
    • MDL: MFCD21603961
    • インチ: 1S/C8H6ClNO/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3,11H,1H3
    • InChIKey: LYLKRRSRVCCNAR-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC(C#N)=C(C)C=1)O

計算された属性

  • せいみつぶんしりょう: 167.0137915 g/mol
  • どういたいしつりょう: 167.0137915 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • ぶんしりょう: 167.59

4-Chloro-5-hydroxy-2-methylbenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0084042-250mg
4-Chloro-5-hydroxy-2-methylbenzonitrile
1374308-83-4 99.43%
250mg
$480.0 2022-04-27
ChemScence
CS-0084042-100mg
4-Chloro-5-hydroxy-2-methylbenzonitrile
1374308-83-4 99.43%
100mg
$288.0 2022-04-27
A2B Chem LLC
AZ92160-250mg
4-Chloro-5-hydroxy-2-methylbenzonitrile
1374308-83-4 95%
250mg
$162.00 2024-04-20
1PlusChem
1P01JKQO-1g
4-Chloro-5-hydroxy-2-methylbenzonitrile
1374308-83-4 99%
1g
$1283.00 2023-12-22
Ambeed
A608699-5g
4-Chloro-5-hydroxy-2-methylbenzonitrile
1374308-83-4 95%
5g
$2975.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS2115-100mg
Benzonitrile, 4-chloro-5-hydroxy-2-methyl-
1374308-83-4 95%
100mg
¥1260.0 2024-04-24
Aaron
AR01JKZ0-1g
4-Chloro-5-hydroxy-2-methylbenzonitrile
1374308-83-4 95%
1g
$581.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS2115-1g
Benzonitrile, 4-chloro-5-hydroxy-2-methyl-
1374308-83-4 95%
1g
¥4323.0 2024-04-24
A2B Chem LLC
AZ92160-100mg
4-Chloro-5-hydroxy-2-methylbenzonitrile
1374308-83-4 95%
100mg
$129.00 2024-04-20
Apollo Scientific
OR510136-1g
4-Chloro-5-hydroxy-2-methylbenzonitrile
1374308-83-4 >98%
1g
£926.00 2025-02-20

4-Chloro-5-hydroxy-2-methylbenzonitrile 関連文献

4-Chloro-5-hydroxy-2-methylbenzonitrileに関する追加情報

Recent Advances in the Study of 4-Chloro-5-hydroxy-2-methylbenzonitrile (CAS: 1374308-83-4) in Chemical Biology and Pharmaceutical Research

The compound 4-Chloro-5-hydroxy-2-methylbenzonitrile (CAS: 1374308-83-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the chloro and hydroxy substituents on the benzene ring, make it a promising candidate for further investigation in medicinal chemistry.

Recent studies have explored the synthetic pathways for 4-Chloro-5-hydroxy-2-methylbenzonitrile, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel multi-step synthesis route that achieved a 78% overall yield, significantly improving upon previous methods. The study also highlighted the compound's stability under various pH conditions, which is crucial for its potential use in pharmaceutical formulations. Additionally, computational modeling has been employed to predict the compound's reactivity and interaction with biological targets, providing valuable insights for future experimental designs.

In terms of biological activity, preliminary in vitro studies have demonstrated that 4-Chloro-5-hydroxy-2-methylbenzonitrile exhibits moderate inhibitory effects against several kinase enzymes implicated in cancer progression. A recent screening study published in Bioorganic & Medicinal Chemistry Letters identified the compound as a potential lead for developing selective kinase inhibitors, with IC50 values in the low micromolar range against specific cancer-related kinases. These findings suggest that further structural optimization could yield more potent and selective derivatives for targeted cancer therapies.

The potential therapeutic applications of 4-Chloro-5-hydroxy-2-methylbenzonitrile extend beyond oncology. A 2024 study in the European Journal of Medicinal Chemistry reported its activity against bacterial efflux pumps, indicating possible utility in addressing antibiotic resistance. The compound's ability to potentiate the effects of conventional antibiotics against multidrug-resistant strains of Staphylococcus aureus was particularly noteworthy. This discovery opens new avenues for developing combination therapies to combat antimicrobial resistance, a pressing global health challenge.

Despite these promising findings, challenges remain in the development of 4-Chloro-5-hydroxy-2-methylbenzonitrile as a therapeutic agent. Current research is addressing issues related to its pharmacokinetic properties, particularly its metabolic stability and oral bioavailability. Recent ADME (Absorption, Distribution, Metabolism, and Excretion) studies have identified specific metabolic pathways that could be targeted to improve the compound's drug-like properties. Additionally, structure-activity relationship (SAR) studies are ongoing to identify the key pharmacophores responsible for its biological activity.

In conclusion, 4-Chloro-5-hydroxy-2-methylbenzonitrile (CAS: 1374308-83-4) represents a versatile scaffold with multiple potential applications in drug discovery. The compound's unique chemical properties and demonstrated biological activities make it a valuable subject for continued research. Future studies should focus on optimizing its pharmacological profile and exploring its mechanisms of action in greater detail. As research progresses, this compound may serve as the foundation for developing novel therapeutic agents addressing significant unmet medical needs in oncology and infectious diseases.

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Amadis Chemical Company Limited
(CAS:1374308-83-4)4-Chloro-5-hydroxy-2-methylbenzonitrile
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清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):208.0/560.0/2678.0